Ethyl 5-bromobenzofuran-2-carboxylate

Catalog No.
S1892057
CAS No.
84102-69-2
M.F
C11H9BrO3
M. Wt
269.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromobenzofuran-2-carboxylate

CAS Number

84102-69-2

Product Name

Ethyl 5-bromobenzofuran-2-carboxylate

IUPAC Name

ethyl 5-bromo-1-benzofuran-2-carboxylate

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3

InChI Key

XLJWAHXKBCDQNP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br

The exact mass of the compound Ethyl 5-bromobenzofuran-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-bromobenzofuran-2-carboxylate (CAS: 84102-69-2) is a highly versatile, bifunctional heterocyclic building block widely procured for pharmaceutical and materials science synthesis. Featuring a rigid benzofuran core, it provides two orthogonal reactive sites: a C5-bromide handle primed for palladium-catalyzed cross-coupling, and a C2-ethyl ester that facilitates mild functional group transformations. Commercially available at high purities (>98%), it presents as a stable, off-white crystalline solid with a low melting point (58–62 °C), ensuring excellent solubility in standard organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. This dual functionality allows chemists to bypass tedious protection-deprotection sequences, making it a premium choice for the rapid generation of complex molecular libraries [1].

Substituting Ethyl 5-bromobenzofuran-2-carboxylate with seemingly similar analogs introduces severe process bottlenecks. Procuring the non-halogenated analog (ethyl benzofuran-2-carboxylate) forces chemists to perform downstream electrophilic bromination, a step notorious for poor regioselectivity, over-bromination, and batch-to-batch inconsistency [1]. Conversely, substituting with the free acid (5-bromobenzofuran-2-carboxylic acid) drastically reduces solvent compatibility due to its high melting point (>250 °C) and poor solubility in non-polar media. Furthermore, the free acid mandates the use of expensive coupling reagents (e.g., HATU, EDC) or corrosive activators (thionyl chloride) to form amides, increasing both safety risks and scale-up costs [2]. The ethyl ester perfectly balances stability, solubility, and orthogonal reactivity, preventing these costly workarounds.

Direct C5 Cross-Coupling Superiority vs. Non-Halogenated Analogs

The presence of the C5-bromide is critical for direct structural elaboration. In microwave-assisted Pd(II)-catalyzed Suzuki cross-coupling reactions, Ethyl 5-bromobenzofuran-2-carboxylate achieves near-quantitative conversion to 5-aryl derivatives, whereas the non-halogenated ethyl benzofuran-2-carboxylate is fundamentally inert under these conditions [1].

Evidence DimensionIsolated yield in Suzuki cross-coupling
Target Compound Data93–96% isolated yield
Comparator Or BaselineEthyl benzofuran-2-carboxylate (0% yield at C5)
Quantified Difference>93% absolute yield advantage for direct C5 functionalization
ConditionsPd(II)-complex (0.1–0.5 mol%), toluene, arylboronic acids, microwave irradiation at 150 °C for 23 min

Eliminates the need for complex C-H activation protocols, driving rapid and high-yielding procurement of functionalized libraries.

Mild Hydrazinolysis and Amidation vs. Free Acid Activation

The ethyl ester enables direct, room-temperature conversion to carbohydrazides, bypassing the harsh activation steps required by the free acid. Treatment of Ethyl 5-bromobenzofuran-2-carboxylate with hydrazine monohydrate yields the corresponding hydrazide cleanly, while the free acid requires conversion to an acid chloride or the use of expensive peptide coupling agents [1].

Evidence DimensionYield of amidation/hydrazinolysis intermediate
Target Compound Data90% yield of 5-bromobenzofuran-2-carbohydrazide
Comparator Or Baseline5-Bromobenzofuran-2-carboxylic acid (requires SOCl2 at reflux or HATU/EDC for activation)
Quantified DifferenceSingle-step, 90% yield at 25 °C vs. multi-step, reagent-heavy activation
ConditionsHydrazine monohydrate, ethanol, 25 °C, 12 hours

Significantly lowers reagent costs and improves safety profiles for the industrial scale-up of triazole and amide derivatives.

Controlled Hydrolysis Kinetics and Protecting Group Reliability

When the free acid is ultimately required downstream, the ethyl ester serves as a highly reliable protecting group that can be cleaved quantitatively under mild conditions, outperforming crude ester mixtures that suffer from incomplete hydrolysis .

Evidence DimensionSaponification yield to free acid
Target Compound Data97% yield of 5-bromobenzofuran-2-carboxylic acid
Comparator Or BaselineCrude benzofuran ester mixtures (variable, often <80% due to side reactions)
Quantified DifferenceNear-quantitative (97%) clean conversion
ConditionsLiOH·H2O, THF/H2O, 25 °C, 3 hours

Guarantees that the ester handle does not become a synthetic dead-end, ensuring high mass recovery in late-stage synthesis.

Thermal Processability and Handling vs. Free Acid

The physical properties of the ethyl ester make it vastly superior for standard organic workflows compared to the free acid. Its low melting point and high lipophilicity ensure rapid dissolution in organic solvents, whereas the free acid remains intractable in many non-polar media .

Evidence DimensionMelting point and solvent compatibility
Target Compound DataMelting point 58–62 °C; highly soluble in THF, DCM, EtOAc
Comparator Or Baseline5-Bromobenzofuran-2-carboxylic acid (Melting point >250 °C)
Quantified Difference~200 °C lower melting point and vastly improved dissolution kinetics
ConditionsStandard laboratory ambient handling and solvent dissolution

Reduces solvent volumes required for reactions and purifications, directly lowering scale-up costs and reactor footprint.

Pharmaceutical Intermediate for Kinase and Tautomerase Inhibitors

This compound is the preferred starting point for synthesizing D-DT and MIF-1 dual inhibitors. The C2 ester protects the carboxylate moiety while the C5 bromide undergoes critical cross-coupling or amination, allowing for the precise construction of furan-2-carboxylic acid pharmacophores without premature reactivity [1].

Precursor for Benzofuran-Triazole Antimicrobials

Leveraging its high-yielding, room-temperature hydrazinolysis profile, the ethyl ester is an ideal precursor for generating 1,2,4-triazole-3-thione antibacterial hybrids. It bypasses the need for harsh acid chloride intermediates, streamlining the synthesis of thiosemicarbazide intermediates [2].

High-Throughput Suzuki Library Generation

Due to its exceptional reactivity in microwave-assisted Pd-catalyzed cross-couplings, this compound serves as a universal electrophile in automated synthesis platforms. It enables the rapid screening of 5-arylbenzofuran derivatives for agrochemical discovery and organic light-emitting diode (OLED) materials [3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 5-bromobenzofuran-2-carboxylate

Dates

Last modified: 08-16-2023

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